molecular formula C7H13NO B3090971 Octahydrofuro[2,3-c]pyridine CAS No. 1214875-35-0

Octahydrofuro[2,3-c]pyridine

Cat. No. B3090971
CAS RN: 1214875-35-0
M. Wt: 127.18 g/mol
InChI Key: ADAVWIVNHOHLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydrofuro[2,3-c]pyridine is a chemical compound with the molecular weight of 127.19 . It is a liquid at room temperature . The IUPAC name for this compound is octahydrofuro[3,4-c]pyridine .


Molecular Structure Analysis

Octahydrofuro[2,3-c]pyridine contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

Octahydrofuro[2,3-c]pyridine is a liquid at room temperature . It has a molecular weight of 127.19 .

Scientific Research Applications

Glycosidase Inhibition

Octahydrofuro[2,3-c]pyridine has been used in the synthesis of bicyclic iminosugar C-glycosides, which have shown potential in glycosidase inhibition . This is particularly relevant in the field of medicinal chemistry, where glycosidase inhibitors can be used to treat a variety of diseases, including diabetes and viral infections .

Drug Design

Fused pyridine derivatives, such as Octahydrofuro[2,3-c]pyridine, are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antiviral and Anticancer Applications

Many drugs, especially antiviral and anticancer ones, have structural similarities with Octahydrofuro[2,3-c]pyridine . This similarity can be exploited to design new drugs with improved efficacy and reduced side effects .

Antibacterial, Antifungal, and Anti-inflammatory Activities

Octahydrofuro[2,3-c]pyridine is also found in the structures of substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities . This suggests that it could be used as a base for developing new treatments for these conditions .

C-H Functionalization

Octahydrofuro[2,3-c]pyridine can be used in C-H functionalization, a key process in organic synthesis . This process can be used to create complex molecules from simple starting materials, opening up new possibilities in the field of synthetic chemistry .

Solubility and Polarity Enhancement

The incorporation of Octahydrofuro[2,3-c]pyridine into other compounds can enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity . This can improve the pharmacokinetic properties of drugs, making them more effective and safer .

Safety and Hazards

The safety data sheet for octahydrofuro[2,3-c]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVWIVNHOHLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrofuro[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrofuro[2,3-c]pyridine
Reactant of Route 2
Octahydrofuro[2,3-c]pyridine
Reactant of Route 3
Octahydrofuro[2,3-c]pyridine
Reactant of Route 4
Octahydrofuro[2,3-c]pyridine
Reactant of Route 5
Octahydrofuro[2,3-c]pyridine
Reactant of Route 6
Octahydrofuro[2,3-c]pyridine

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